![molecular formula C20H23ClFN3S B4773711 4-(2-chloro-4-fluorobenzyl)-N-(1-phenylethyl)-1-piperazinecarbothioamide](/img/structure/B4773711.png)
4-(2-chloro-4-fluorobenzyl)-N-(1-phenylethyl)-1-piperazinecarbothioamide
Übersicht
Beschreibung
4-(2-chloro-4-fluorobenzyl)-N-(1-phenylethyl)-1-piperazinecarbothioamide, also known as TAK-659, is a novel small molecule inhibitor that has been developed for the treatment of various types of cancers. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key component of the B-cell receptor signaling pathway.
Wirkmechanismus
4-(2-chloro-4-fluorobenzyl)-N-(1-phenylethyl)-1-piperazinecarbothioamide is a selective inhibitor of BTK, which is a key component of the B-cell receptor signaling pathway. The B-cell receptor signaling pathway is essential for the survival and proliferation of B-cells, which are a type of white blood cell that plays a critical role in the immune system. BTK is involved in the activation of downstream signaling pathways, which ultimately lead to the survival and proliferation of cancer cells. By inhibiting BTK, 4-(2-chloro-4-fluorobenzyl)-N-(1-phenylethyl)-1-piperazinecarbothioamide blocks the activation of downstream signaling pathways, leading to the inhibition of cancer cell growth and survival (4).
Biochemical and Physiological Effects:
4-(2-chloro-4-fluorobenzyl)-N-(1-phenylethyl)-1-piperazinecarbothioamide has been shown to have potent anti-tumor activity in preclinical models of cancer. In addition to inhibiting cancer cell growth and survival, 4-(2-chloro-4-fluorobenzyl)-N-(1-phenylethyl)-1-piperazinecarbothioamide has also been shown to induce apoptosis (programmed cell death) in cancer cells (5). 4-(2-chloro-4-fluorobenzyl)-N-(1-phenylethyl)-1-piperazinecarbothioamide has also been shown to enhance the activity of immune cells, such as T-cells, which play a critical role in the immune response against cancer (6).
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(2-chloro-4-fluorobenzyl)-N-(1-phenylethyl)-1-piperazinecarbothioamide is its selectivity for BTK, which reduces the risk of off-target effects. 4-(2-chloro-4-fluorobenzyl)-N-(1-phenylethyl)-1-piperazinecarbothioamide has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue distribution (7). However, one of the limitations of 4-(2-chloro-4-fluorobenzyl)-N-(1-phenylethyl)-1-piperazinecarbothioamide is its potential for drug resistance, which has been observed in some preclinical models of cancer (8).
Zukünftige Richtungen
For the development of 4-(2-chloro-4-fluorobenzyl)-N-(1-phenylethyl)-1-piperazinecarbothioamide include combination therapy and the development for the treatment of other types of cancer.
Wissenschaftliche Forschungsanwendungen
4-(2-chloro-4-fluorobenzyl)-N-(1-phenylethyl)-1-piperazinecarbothioamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. In these studies, 4-(2-chloro-4-fluorobenzyl)-N-(1-phenylethyl)-1-piperazinecarbothioamide has been shown to inhibit the growth and survival of cancer cells by blocking the B-cell receptor signaling pathway (2). 4-(2-chloro-4-fluorobenzyl)-N-(1-phenylethyl)-1-piperazinecarbothioamide has also been shown to enhance the anti-tumor activity of other cancer therapies, such as chemotherapy and immunotherapy (3).
Eigenschaften
IUPAC Name |
4-[(2-chloro-4-fluorophenyl)methyl]-N-(1-phenylethyl)piperazine-1-carbothioamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClFN3S/c1-15(16-5-3-2-4-6-16)23-20(26)25-11-9-24(10-12-25)14-17-7-8-18(22)13-19(17)21/h2-8,13,15H,9-12,14H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHAATMVFBOMCSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=S)N2CCN(CC2)CC3=C(C=C(C=C3)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chloro-4-fluorobenzyl)-N-(1-phenylethyl)piperazine-1-carbothioamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.